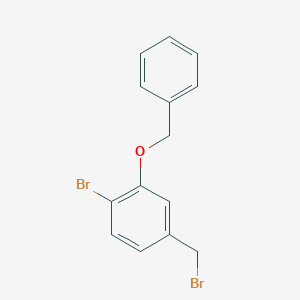
2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene is an organic compound with the molecular formula C14H12Br2O It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene typically involves the bromination of benzyloxybenzene derivatives. One common method is the bromination of 2-(benzyloxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4) solvent . The reaction proceeds via a free radical mechanism, where the benzylic position is selectively brominated.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Zinc in Acetic Acid: Used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyloxy derivatives.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 2-(benzyloxy)toluene.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction reactions by interacting with nucleophiles, oxidizing agents, or reducing agents . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-bromobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-2-(benzyloxy)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(Benzyloxy)-1-bromo-4-(bromomethyl)benzene is unique due to the presence of both benzyloxy and bromomethyl groups, which provide multiple reactive sites for chemical transformations
Properties
Molecular Formula |
C14H12Br2O |
|---|---|
Molecular Weight |
356.05 g/mol |
IUPAC Name |
1-bromo-4-(bromomethyl)-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Br2O/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
LCDXYEHMIGYNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















